N-[2-(2-{[(2,4-dimethylphenyl)carbamoyl]amino}-2-oxoethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-{[(2,4-dimethylphenyl)carbamoyl]amino}-2-oxoethoxy)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenylacetamide backbone with additional functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-{[(2,4-dimethylphenyl)carbamoyl]amino}-2-oxoethoxy)phenyl]acetamide typically involves multiple steps. One common approach is the reaction of 2,4-dimethylphenyl isocyanate with 2-amino-2-oxoethoxybenzene in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-{[(2,4-dimethylphenyl)carbamoyl]amino}-2-oxoethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(2-{[(2,4-dimethylphenyl)carbamoyl]amino}-2-oxoethoxy)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-{[(2,4-dimethylphenyl)carbamoyl]amino}-2-oxoethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-{[(2,4-dimethylphenyl)carbamoyl]amino}-2-oxoethoxy)phenyl]acetamide: shares structural similarities with other phenylacetamide derivatives.
This compound: can be compared to compounds like N-phenylacetamide and N-(2-oxoethyl)benzamide.
Uniqueness
The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C19H21N3O4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(2-acetamidophenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide |
InChI |
InChI=1S/C19H21N3O4/c1-12-8-9-15(13(2)10-12)21-19(25)22-18(24)11-26-17-7-5-4-6-16(17)20-14(3)23/h4-10H,11H2,1-3H3,(H,20,23)(H2,21,22,24,25) |
InChI Key |
BVSHYRDBCLAAGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(=O)COC2=CC=CC=C2NC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.